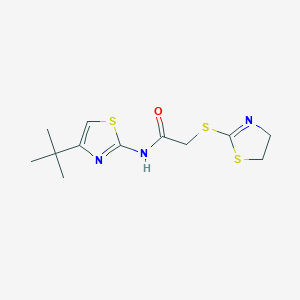![molecular formula C12H12N2OS2 B285481 N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285481.png)
N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as MPTA, is a thiazole derivative that has been extensively studied for its potential use in scientific research. MPTA has been shown to exhibit a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Mécanisme D'action
The mechanism of action of N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant properties. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Orientations Futures
There are many potential future directions for the investigation of N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, including further studies on its mechanism of action and potential therapeutic applications. Other potential areas of research include the development of new synthetic methods for this compound and the investigation of its potential use as a diagnostic tool for cancer and other diseases.
Méthodes De Synthèse
N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of N-methylacetamide with 4-phenyl-2-thiocyanatothiazole in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been used in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of cancer and other diseases. It has been shown to exhibit cytotoxic effects on cancer cells, as well as anti-inflammatory and antioxidant properties.
Propriétés
Formule moléculaire |
C12H12N2OS2 |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H12N2OS2/c1-13-11(15)8-17-12-14-10(7-16-12)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,15) |
Clé InChI |
SIEFKVUXLGPJHE-UHFFFAOYSA-N |
SMILES |
CNC(=O)CSC1=NC(=CS1)C2=CC=CC=C2 |
SMILES canonique |
CNC(=O)CSC1=NC(=CS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B285398.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285399.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285401.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285403.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285404.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285405.png)
![N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285406.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285410.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285411.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B285412.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide](/img/structure/B285415.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285416.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285419.png)

